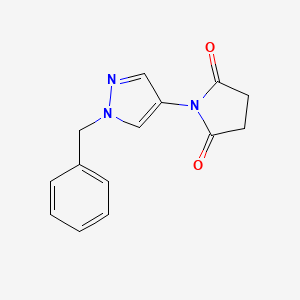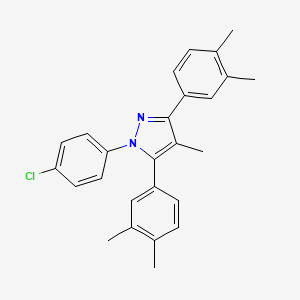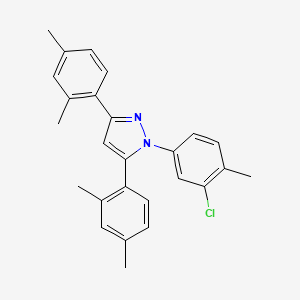![molecular formula C21H25N7S B10921901 1,3,6-trimethyl-4-{4-(2-methylpropyl)-5-[(pyridin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10921901.png)
1,3,6-trimethyl-4-{4-(2-methylpropyl)-5-[(pyridin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-ISOBUTYL-5-[(2-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE is a complex heterocyclic compound. It features a unique structure that combines multiple functional groups, making it a subject of interest in various fields of scientific research. The compound’s structure includes a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 4-{4-ISOBUTYL-5-[(2-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE involves several steps. The starting materials typically include derivatives of 2,3-diaminopyridine, which undergo nucleophilic substitution and reduction reactions . The reaction conditions often involve the use of hydrogen in the presence of palladium on carbon or Raney nickel as reducing agents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, palladium on carbon, and Raney nickel for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may introduce additional functional groups, while substitution reactions can modify the existing ones.
Scientific Research Applications
4-{4-ISOBUTYL-5-[(2-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE has a wide range of scientific research applications. It is used in the development of new drugs due to its potential biological activities, including antiviral, antimicrobial, and cytotoxic properties . In chemistry, it serves as a building block for synthesizing other complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, derivatives of imidazo[4,5-b]pyridine, which share structural similarities with this compound, have been shown to inhibit certain enzymes and receptors . These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar compounds to 4-{4-ISOBUTYL-5-[(2-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-1,3,6-TRIMETHYL-1H
Properties
Molecular Formula |
C21H25N7S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1,3,6-trimethyl-4-[4-(2-methylpropyl)-5-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazol-3-yl]pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C21H25N7S/c1-13(2)11-28-19(24-25-21(28)29-12-16-8-6-7-9-22-16)17-10-14(3)23-20-18(17)15(4)26-27(20)5/h6-10,13H,11-12H2,1-5H3 |
InChI Key |
RFSLGQDFKFRICH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C3=NN=C(N3CC(C)C)SCC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-bromo-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921824.png)
![3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-fluorobenzyl)propanamide](/img/structure/B10921832.png)
![[3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl](2-phenylpiperidin-1-yl)methanone](/img/structure/B10921837.png)
![11,13-dimethyl-4-(1-methylsulfonylpiperidin-3-yl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10921842.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921844.png)
![5-Fluoro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)thiophene-2-carboxamide](/img/structure/B10921848.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10921850.png)
![3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921858.png)


![5-[4-(Difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10921877.png)
![1-benzyl-N-[1-ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-yl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B10921884.png)
![4-[3-[(4-bromophenoxy)methyl]-4-methoxyphenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10921888.png)

